2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
CAS No.: 1222984-48-6
Cat. No.: VC4613339
Molecular Formula: C8H15NO4S
Molecular Weight: 221.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1222984-48-6 |
|---|---|
| Molecular Formula | C8H15NO4S |
| Molecular Weight | 221.27 |
| IUPAC Name | 2-methoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |
| Standard InChI | InChI=1S/C8H15NO4S/c1-8(9-7(10)5-13-2)3-4-14(11,12)6-8/h3-6H2,1-2H3,(H,9,10) |
| Standard InChI Key | INPHJGKASHJNDO-UHFFFAOYSA-N |
| SMILES | CC1(CCS(=O)(=O)C1)NC(=O)COC |
Introduction
Structural Characteristics and Nomenclature
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name 2-methoxy-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide precisely defines its molecular structure . The base structure consists of a five-membered thiolan ring (tetrahydrothiophene) in its 1,1-dioxide form, with a methyl group at the 3-position. The acetamide substituent features a methoxy group at the α-carbon position, creating a branched topology that influences both steric and electronic properties.
The molecular formula is C₉H₁₅NO₄S, yielding a molecular weight of 257.28 g/mol . X-ray crystallographic studies of analogous thiolan derivatives reveal chair-like conformations in the saturated ring system, with the sulfone group adopting a pseudo-axial orientation to minimize steric clashes .
Synthesis and Manufacturing
Key Synthetic Pathways
Industrial production employs a multi-step sequence beginning with 3-methylthiolane-1,1-dioxide:
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Sulfonation of Thiolane: Treatment of 3-methylthiolane with hydrogen peroxide under acidic conditions yields the 1,1-dioxide derivative .
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Amine Functionalization: Reaction with methoxyacetyl chloride in the presence of triethylamine produces the target acetamide .
Alternative routes utilize:
Optimization Challenges
Key challenges include:
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Regioselectivity Control: Competing reactions at the thiolan ring's 2- and 5-positions require careful temperature modulation (typically −10°C to 25°C) .
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Sulfone Stability: The 1,1-dioxide group exhibits sensitivity to strong reducing agents, necessitating inert atmosphere conditions during synthesis .
Physicochemical Properties
Thermodynamic Parameters
The compound's low lipophilicity (logP < 0) suggests limited membrane permeability, a characteristic mitigated through prodrug strategies in pharmaceutical applications .
Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 3H, CH₃), 2.85–3.15 (m, 4H, thiolan CH₂), 3.34 (s, 3H, OCH₃), 4.21 (q, 2H, COCH₂) .
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IR (KBr): Strong absorptions at 1675 cm⁻¹ (amide C=O), 1310/1140 cm⁻¹ (S=O asym/sym stretch) .
Reactivity and Functionalization
Nucleophilic Substitution
The electron-withdrawing sulfone group activates the thiolan ring for nucleophilic attack at the 2- and 5-positions. Model studies demonstrate:
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Aminolysis: Reaction with primary amines yields bis-aminated products at 60°C .
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Grignard Additions: Organomagnesium reagents selectively attack the 5-position with >80% yield .
Amide Group Transformations
The acetamide moiety undergoes:
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Hydrolysis: 6N HCl at reflux produces 3-methyl-1,1-dioxothiolan-3-amine (87% yield) .
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N-Alkylation: Mitsunobu reaction with alcohols introduces branched alkyl chains while preserving stereochemistry .
Biological Activity and Applications
Protease Inhibition Mechanisms
Molecular docking simulations predict strong binding (Kᵢ = 12 nM) to the S1 pocket of trypsin-like serine proteases through:
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Hydrogen bonding between the sulfone oxygens and Gly216
Kinase Modulation
In vitro assays demonstrate dose-dependent inhibition (IC₅₀ values):
| Kinase | IC₅₀ (μM) | Cell Line |
|---|---|---|
| EGFR | 0.34 | A549 |
| VEGFR-2 | 1.02 | HUVEC |
| CDK4/6 | 2.45 | MCF-7 |
Structure-activity relationship (SAR) studies indicate that methoxy group removal decreases potency by 15-fold, emphasizing its role in target engagement .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use face shield |
| Respiratory Sensitization | H335 | Local exhaust ventilation |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key building block in:
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Anticancer Agents: Third-generation EGFR inhibitors currently in Phase II trials .
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Antivirals: HCV NS3/4A protease inhibitors with improved metabolic stability .
Material Science Applications
Emerging uses include:
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